molecular formula C18H28O3 B14246284 8-[(1R,5S)-4-Oxo-5-(pent-2-en-1-yl)cyclopent-2-en-1-yl]octanoic acid CAS No. 189277-90-5

8-[(1R,5S)-4-Oxo-5-(pent-2-en-1-yl)cyclopent-2-en-1-yl]octanoic acid

Cat. No.: B14246284
CAS No.: 189277-90-5
M. Wt: 292.4 g/mol
InChI Key: PMTMAFAPLCGXGK-CVEARBPZSA-N
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Description

8-[(1R,5S)-4-Oxo-5-(pent-2-en-1-yl)cyclopent-2-en-1-yl]octanoic acid is a complex organic compound with the molecular formula C18H28O3 This compound is characterized by a cyclopentene ring substituted with a pentenyl group and an octanoic acid chain

Preparation Methods

The synthesis of 8-[(1R,5S)-4-Oxo-5-(pent-2-en-1-yl)cyclopent-2-en-1-yl]octanoic acid involves several steps. One common synthetic route includes the following steps :

    Formation of the cyclopentene ring: This step involves the cyclization of a suitable precursor to form the cyclopentene ring.

    Introduction of the pentenyl group: The pentenyl group is introduced through a series of reactions, including alkylation and reduction.

    Attachment of the octanoic acid chain: The final step involves the attachment of the octanoic acid chain to the cyclopentene ring through esterification or amidation reactions.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs. Reaction conditions such as temperature, pressure, and choice of solvents are carefully controlled to ensure the desired product is obtained.

Chemical Reactions Analysis

8-[(1R,5S)-4-Oxo-5-(pent-2-en-1-yl)cyclopent-2-en-1-yl]octanoic acid undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

8-[(1R,5S)-4-Oxo-5-(pent-2-en-1-yl)cyclopent-2-en-1-yl]octanoic acid has several scientific research applications :

    Chemistry: It is used as a building block in organic synthesis and as a reference compound in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 8-[(1R,5S)-4-Oxo-5-(pent-2-en-1-yl)cyclopent-2-en-1-yl]octanoic acid involves its interaction with specific molecular targets and pathways . The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

8-[(1R,5S)-4-Oxo-5-(pent-2-en-1-yl)cyclopent-2-en-1-yl]octanoic acid can be compared with other similar compounds, such as :

    8-[(1R,5R)-4-Oxo-5-(pent-2-en-1-yl)cyclopent-2-en-1-yl]octanoic acid: This compound has a similar structure but differs in the stereochemistry of the cyclopentene ring.

    8-[(1S,5S)-4-Oxo-5-(pent-2-en-1-yl)cyclopent-2-en-1-yl]octanoic acid: Another stereoisomer with different biological activities.

    8-[(1R,5S)-4-Oxo-5-(pent-2-en-1-yl)cyclopent-2-en-1-yl]decanoic acid: This compound has a longer carbon chain, which may affect its properties and applications.

The uniqueness of this compound lies in its specific stereochemistry and functional groups, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

189277-90-5

Molecular Formula

C18H28O3

Molecular Weight

292.4 g/mol

IUPAC Name

8-[(1R,5S)-4-oxo-5-pent-2-enylcyclopent-2-en-1-yl]octanoic acid

InChI

InChI=1S/C18H28O3/c1-2-3-7-11-16-15(13-14-17(16)19)10-8-5-4-6-9-12-18(20)21/h3,7,13-16H,2,4-6,8-12H2,1H3,(H,20,21)/t15-,16+/m1/s1

InChI Key

PMTMAFAPLCGXGK-CVEARBPZSA-N

Isomeric SMILES

CCC=CC[C@H]1[C@@H](C=CC1=O)CCCCCCCC(=O)O

Canonical SMILES

CCC=CCC1C(C=CC1=O)CCCCCCCC(=O)O

Origin of Product

United States

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